Ethyl 3-(pentylamino)propanoate
Overview
Description
Ethyl 3-(pentylamino)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a molecular formula of C10H21NO2 and contains a total of 33 bonds, including 12 non-hydrogen bonds, 1 double bond, 1 ester group, and 1 secondary amine group .
Preparation Methods
Ethyl 3-(pentylamino)propanoate can be synthesized through various methods. One common method involves the reaction of ethyl acrylate with pentylamine under controlled conditions. The reaction typically requires anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction mixture is heated in an oil bath at temperatures ranging from 120-160°C for 16-20 hours. After the reaction, the product is purified through washing with organic solvents and recrystallization .
Chemical Reactions Analysis
Ethyl 3-(pentylamino)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of aqueous base or acid, the ester group can be hydrolyzed to yield a carboxylic acid and an alcohol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: The secondary amine group can be oxidized to form corresponding imines or reduced to form primary amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, various nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(pentylamino)propanoate has diverse applications in scientific research. It is used in the synthesis of various bioactive compounds and pharmaceuticals. The compound’s ester and amine groups make it a versatile intermediate in organic synthesis. It is also used in studies related to drug development and bioactive compound research.
Mechanism of Action
The mechanism of action of ethyl 3-(pentylamino)propanoate involves its interaction with molecular targets through its ester and amine functional groups. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Ethyl 3-(pentylamino)propanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the pentylamino group, which imparts different chemical and biological properties. Similar compounds include:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings
This compound stands out due to its combination of ester and amine functionalities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(pentylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-8-11-9-7-10(12)13-4-2/h11H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMKWHTUQTZKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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